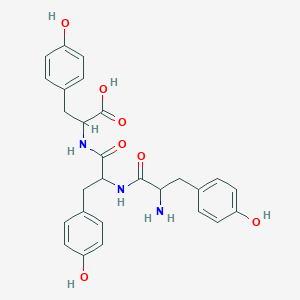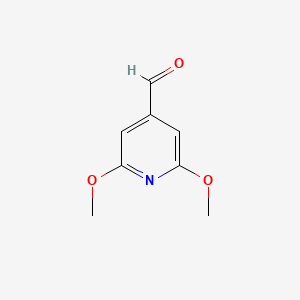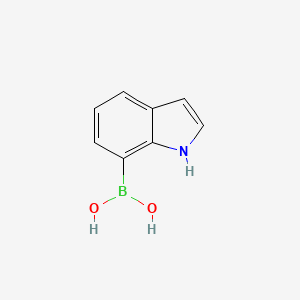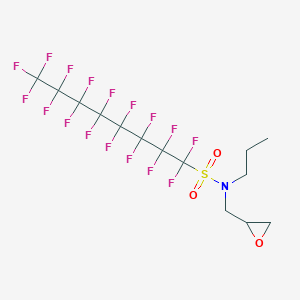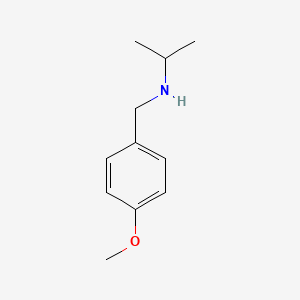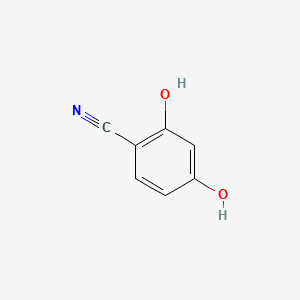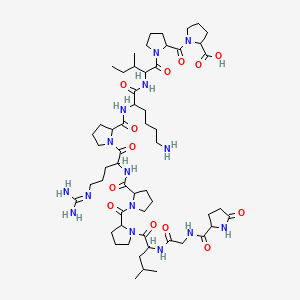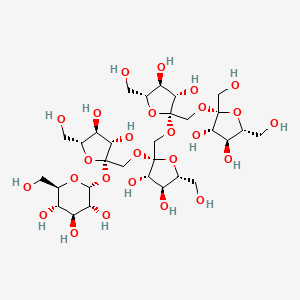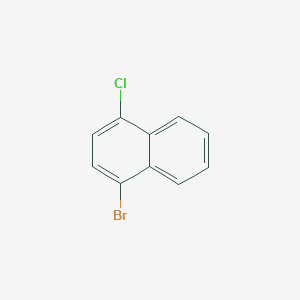
1-Bromo-4-chloronaphthalene
Overview
Description
1-Bromo-4-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloronaphthalene can be synthesized through various methods. One common method involves the bromination of 4-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium tert-butoxide, often in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Nucleophilic Substitution: Can yield nitriles or other substituted naphthalenes.
Scientific Research Applications
1-Bromo-4-chloronaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the production of organic electroluminescent materials for OLED displays and other electronic devices.
Biological Studies: Utilized in the study of molecular interactions and as a probe in fluorescence studies.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloronaphthalene in chemical reactions involves the activation of the bromine or chlorine atoms, making them susceptible to nucleophilic attack. In the case of Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and enabling the transmetalation step .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.
1-Chloronaphthalene: Lacks the bromine atom and is used in different contexts, such as a solvent for oils and fats.
Uniqueness: 1-Bromo-4-chloronaphthalene’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-4-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJECZACFHDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395843 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53220-82-9 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-bromo-4-chloronaphthalene a good model system for studying energy transfer?
A1: this compound is an orientationally disordered solid. [] This means the molecules within the crystal structure are randomly oriented. [] This disorder, combined with the presence of a triplet state, allows researchers to study how energy migrates through a system where distances and orientations between molecules are not uniform.
Q2: What is spectral diffusion and how is it studied in this compound?
A2: Spectral diffusion refers to the change in the emission spectrum of a molecule over time due to energy transfer processes. [, , ] In this compound, researchers use time-resolved spectroscopy techniques to observe how the phosphorescence spectrum changes after excitation. [, ] This provides insights into the mechanisms and timescales of energy transfer within the disordered crystal.
Q3: What role does dipole-dipole coupling and exchange interaction play in energy transfer in this system?
A3: Both dipole-dipole coupling and exchange interaction are potential mechanisms for triplet-triplet energy transfer. [, ] Research suggests that in this compound, the dominant mechanism can switch depending on the distance between the excited donor molecule and the acceptor molecule. [] At long distances, dipole-dipole interactions are more likely, while at shorter distances, exchange interactions become dominant. []
Q4: How does the presence of an impurity, like 1,4-dibromonaphthalene, affect energy transfer in this compound?
A4: Introducing 1,4-dibromonaphthalene as an impurity into the this compound crystal can create traps for the excited state energy. [, ] These traps can alter the energy transfer pathways and lead to changes in the observed fluorescence and phosphorescence emissions. [] The concentration of 1,4-dibromonaphthalene influences the extent of these effects. []
Q5: What experimental techniques are used to study energy transfer in this compound?
A5: Researchers employ various techniques, including:
- Laser Line Narrowing: This method uses a narrow-bandwidth laser to excite specific subsets of molecules within the inhomogeneously broadened absorption band. [, ]
- Phosphorescence Microwave Double Resonance: This technique probes the triplet state populations and their dynamics. []
- Time-resolved Spectroscopy: Observing the time-dependent changes in emission spectra helps understand the kinetics of energy transfer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


